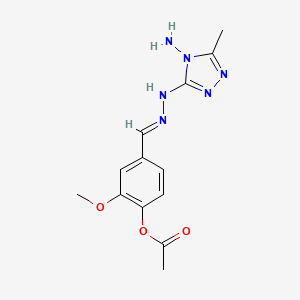![molecular formula C30H20Br2O6 B11545279 Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-3,4'-dicarboxylate](/img/structure/B11545279.png)
Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-3,4'-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-3,4’-dicarboxylate is an organic compound with the molecular formula C28H18Br2O6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-3,4’-dicarboxylate typically involves the esterification of biphenyl-3,4’-dicarboxylic acid with 2-(4-bromophenyl)-2-oxoethyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-3,4’-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-3,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Biphenyl-3,4’-dicarboxylic acid derivatives.
Reduction: Bis[2-(4-bromophenyl)-2-hydroxyethyl] biphenyl-3,4’-dicarboxylate.
Substitution: Compounds with substituted bromine atoms, such as bis[2-(4-methoxyphenyl)-2-oxoethyl] biphenyl-3,4’-dicarboxylate.
Aplicaciones Científicas De Investigación
Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-3,4’-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-3,4’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl groups can participate in halogen bonding, which may influence its binding affinity to biological targets. Additionally, the carbonyl groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Bis[2-(4-bromophenyl)-2-oxoethyl] isophthalate
- Bis[2-(4-bromophenyl)-2-oxoethyl] 2,4-quinolinedicarboxylate
- Bis[2-(4-bromophenyl)-2-oxoethyl] pyridine-2,5-dicarboxylate
Uniqueness
Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-3,4’-dicarboxylate is unique due to its specific biphenyl-3,4’-dicarboxylate core, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Propiedades
Fórmula molecular |
C30H20Br2O6 |
|---|---|
Peso molecular |
636.3 g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 3-[4-[2-(4-bromophenyl)-2-oxoethoxy]carbonylphenyl]benzoate |
InChI |
InChI=1S/C30H20Br2O6/c31-25-12-8-20(9-13-25)27(33)17-37-29(35)22-6-4-19(5-7-22)23-2-1-3-24(16-23)30(36)38-18-28(34)21-10-14-26(32)15-11-21/h1-16H,17-18H2 |
Clave InChI |
OQYRYRYWUKMALT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B11545197.png)

![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11545199.png)
![2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5-dimethylfuran-3-carbonitrile](/img/structure/B11545213.png)
![N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11545221.png)
![4-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11545232.png)
![4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11545250.png)
![4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B11545254.png)
![4-bromo-2-[(E)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)methyl]phenol](/img/structure/B11545255.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11545257.png)
![4-[(3-methoxyphenyl)amino]-3,5-dinitro-N-[4-(octyloxy)phenyl]benzamide](/img/structure/B11545258.png)
![3-methyl-2-nitro-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B11545259.png)
![4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11545263.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11545265.png)